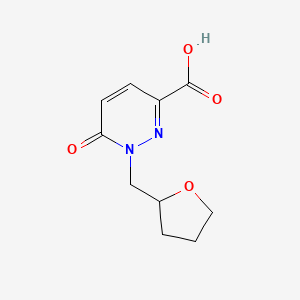

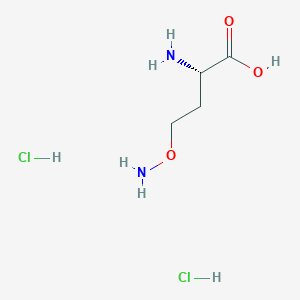

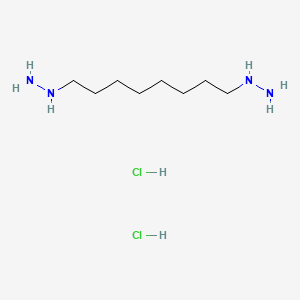

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Molecular Weight : Approximately 119.12 g/mol

- IUPAC Name : (S)-2-(methylamino)butanoic acid hydrochloride

Molecular Structure Analysis

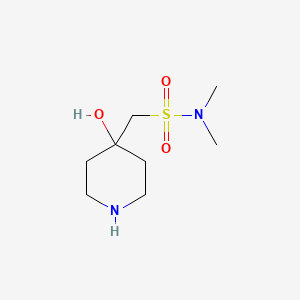

The molecular structure of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride consists of a central carbon atom (chiral center) bonded to an amino group, a carboxylic acid group, and an aminooxy group. The dihydrochloride salt adds two chloride ions. The stereochemistry at the chiral center is (S)-configuration .

Chemical Reactions Analysis

- Derivatization : Prior to analysis, derivatization (e.g., with phenyl isothiocyanate or other reagents) may be necessary for improved detection and separation during chromatography .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

C4-Platform Chemicals

OSH serves as a valuable C4-platform compound with diverse applications:

These applications highlight the versatility and potential of O-Amino-L-homoserine dihydrochloride in biomanufacturing and chemical synthesis. If you’d like further details or explore additional applications, feel free to ask! 🌟

Mecanismo De Acción

Target of Action

O-Amino-L-homoserine dihydrochloride, also known as starbld0022481 or (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, is a derivative of L-Homoserine . L-Homoserine is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine . Therefore, the primary targets of this compound are likely to be the enzymes involved in these biosynthetic pathways.

Mode of Action

For instance, the enzyme homoserine dehydrogenase, in association with NADPH, catalyzes a reversible reaction that interconverts L-aspartate-4-semialdehyde to L-homoserine . O-Amino-L-homoserine dihydrochloride might interact with these enzymes, potentially altering their function or regulation.

Biochemical Pathways

L-Homoserine is involved in several biochemical pathways, including the biosynthesis of methionine, threonine, and isoleucine . It is produced from aspartate via aspartate-4-semialdehyde, which is produced from β-phosphoaspartate . Given the structural similarity, O-Amino-L-homoserine dihydrochloride might also participate in these pathways, potentially affecting the production of these essential amino acids.

Result of Action

coli in the presence of L-Homoserine identified a potent repression of locomotion-motility-chemotaxis process and of branched-chain amino acids synthesis . Given the structural similarity, O-Amino-L-homoserine dihydrochloride might have similar effects.

Propiedades

IUPAC Name |

(2S)-2-amino-4-aminooxybutanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQSTQVJTPUGQN-QTNFYWBSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)C(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CON)[C@@H](C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

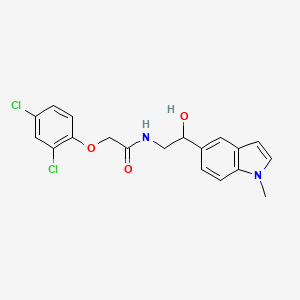

![ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2912619.png)

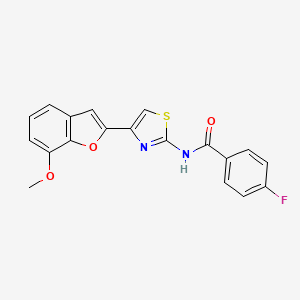

![3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![5-Chloro-8-iodoimidazo[1,2-c]pyrimidine](/img/structure/B2912624.png)

![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2912626.png)